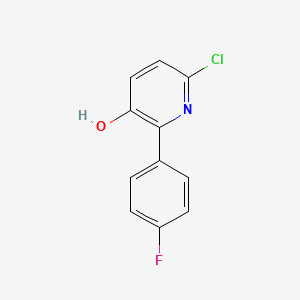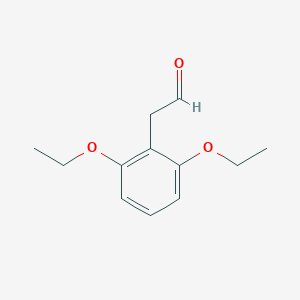
(2,6-Diethoxyphenyl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Diethoxyphenyl)acetaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a phenyl ring substituted with two ethoxy groups at the 2 and 6 positions and an aldehyde functional group attached to the acetyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (2,6-Diethoxyphenyl)acetaldehyde can be synthesized through several methods:
Oxidation of Alcohols: One common method involves the oxidation of (2,6-diethoxyphenyl)methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Formylation Reactions: Another approach is the formylation of (2,6-diethoxyphenyl)acetylene using formylating agents like dichloromethyl methyl ether in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidants and catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form (2,6-diethoxyphenyl)acetic acid.
Reduction: It can be reduced to (2,6-diethoxyphenyl)ethanol using reducing agents like sodium borohydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: PCC, Dess-Martin periodinane, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids such as aluminum chloride for formylation reactions.
Major Products Formed:
Oxidation: (2,6-Diethoxyphenyl)acetic acid.
Reduction: (2,6-Diethoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2,6-Diethoxyphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of (2,6-Diethoxyphenyl)acetaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various adducts. In biological systems, it may interact with enzymes and proteins, leading to the formation of Schiff bases and other derivatives.
Comparaison Avec Des Composés Similaires
Benzaldehyde: Lacks the ethoxy groups, making it less sterically hindered.
(2,6-Dimethoxyphenyl)acetaldehyde: Similar structure but with methoxy groups instead of ethoxy groups.
(2,6-Diethoxyphenyl)ethanol: The reduced form of (2,6-Diethoxyphenyl)acetaldehyde.
Uniqueness: this compound is unique due to the presence of ethoxy groups, which influence its reactivity and physical properties. These groups can affect the compound’s solubility, boiling point, and interactions with other molecules.
Propriétés
Numéro CAS |
203912-41-8 |
|---|---|
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
2-(2,6-diethoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C12H16O3/c1-3-14-11-6-5-7-12(15-4-2)10(11)8-9-13/h5-7,9H,3-4,8H2,1-2H3 |
Clé InChI |
DXASWSRDLMJIQL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=CC=C1)OCC)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



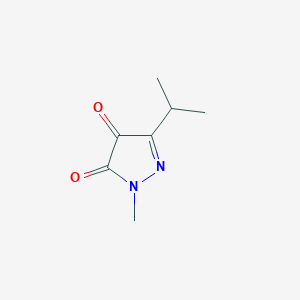
![2-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ol](/img/structure/B13946625.png)
![8-bromobenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13946634.png)
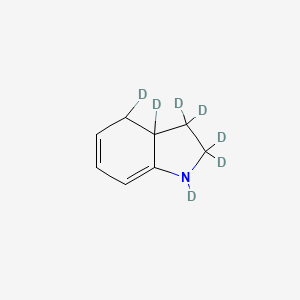
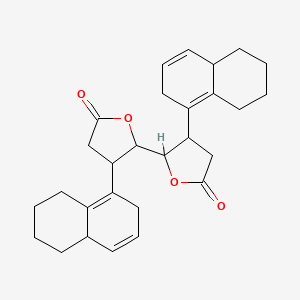


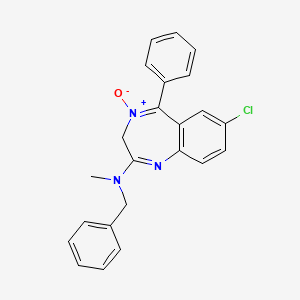
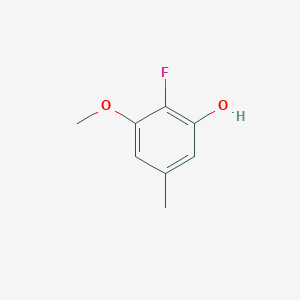
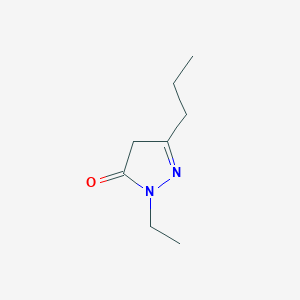
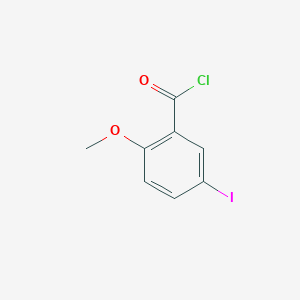
![5-Hydroxybenzo[f]quinolin-6(4H)-one](/img/structure/B13946679.png)
